[4-(3-Fluorobenzyl)piperazin-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
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Overview
Description
[4-(3-Fluorobenzyl)piperazin-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound with a molecular formula of C25H21F4N5O . This compound is characterized by the presence of a piperazine ring, a pyrazolo[1,5-a]pyrimidine core, and fluorinated benzyl and phenyl groups. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of [4-(3-Fluorobenzyl)piperazin-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of an aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
[4-(3-Fluorobenzyl)piperazin-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone undergoes various chemical reactions, including:
Scientific Research Applications
This compound has been explored for various scientific research applications, including:
Medicinal Chemistry: It has been investigated as a potential inhibitor of tyrosinase, an enzyme involved in melanin production.
Biological Studies: The compound’s structure suggests it may interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Pharmaceutical Development: Due to its potential biological activities, it is being studied for its therapeutic effects in conditions such as cancer, neurodegenerative diseases, and bacterial infections.
Mechanism of Action
The mechanism of action of [4-(3-Fluorobenzyl)piperazin-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme .
Comparison with Similar Compounds
When compared to similar compounds, [4-(3-Fluorobenzyl)piperazin-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone stands out due to its unique combination of structural features:
Properties
Molecular Formula |
C25H21F4N5O |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C25H21F4N5O/c26-19-8-4-5-17(13-19)16-32-9-11-33(12-10-32)24(35)21-15-23-30-20(18-6-2-1-3-7-18)14-22(25(27,28)29)34(23)31-21/h1-8,13-15H,9-12,16H2 |
InChI Key |
KGPMGFOSDBGOCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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